2,6-Dimethoxyisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyisonicotinamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of isonicotinamide, characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyisonicotinamide typically involves the methoxylation of isonicotinamide. One common method includes the reaction of isonicotinamide with methanol in the presence of a catalyst such as sodium methoxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyisonicotinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,6-Dimethoxyisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyisonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: The parent compound without methoxy groups.
2,6-Dimethoxybenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
2,6-Dimethoxyphenol: Similar structure but with hydroxyl groups instead of an amide.
Uniqueness
2,6-Dimethoxyisonicotinamide is unique due to the presence of both methoxy groups and the amide functionality, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-3-5(8(9)11)4-7(10-6)13-2/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
ZWSFLXHDGDQRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.